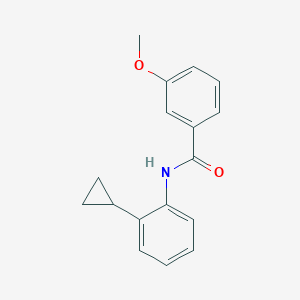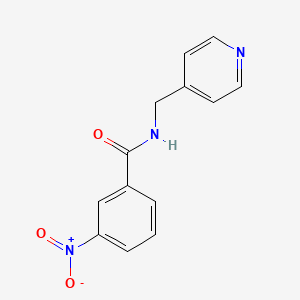
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide, also known as CP-47,497, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the mid-1990s and is known for its high affinity towards the cannabinoid receptors in the human body. CP-47,497 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide works by binding to the cannabinoid receptors in the human body, specifically the CB1 receptor. This leads to the activation of the receptor and the subsequent signaling cascade, which can have a variety of effects depending on the specific physiological process involved. This compound has been shown to have a high affinity towards the CB1 receptor, making it an effective tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. It has also been shown to have appetite-stimulating effects, which could have potential applications in the treatment of eating disorders. Additionally, this compound has been shown to have anxiolytic effects, meaning it can reduce anxiety levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide in lab experiments is its high affinity towards the CB1 receptor. This makes it an effective tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, this compound is relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a synthetic compound, meaning it may not accurately reflect the effects of naturally occurring cannabinoids in the human body. Additionally, this compound has been shown to have some off-target effects, meaning it may affect other physiological processes in addition to the endocannabinoid system.
Zukünftige Richtungen
There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide. One potential area of research is the development of novel drugs that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, this compound could be used to investigate the role of the endocannabinoid system in the development and progression of certain diseases, such as cancer. Finally, further research could be conducted to better understand the off-target effects of this compound and how these effects could be minimized in future research.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide is synthesized through a multi-step process that involves the reaction of 2,2-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-pyridinylamine to form the amide product. The final step involves the purification of the product through chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity towards the cannabinoid receptors in the human body, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and mood regulation. This compound has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-20(15-8-4-2-5-9-15,16-10-6-3-7-11-16)19(24)23-18-13-12-17(21)14-22-18/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRAULTNRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)


![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)

